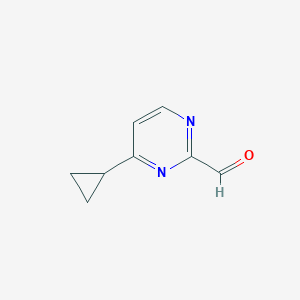

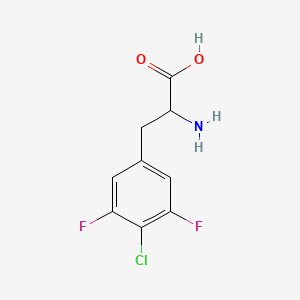

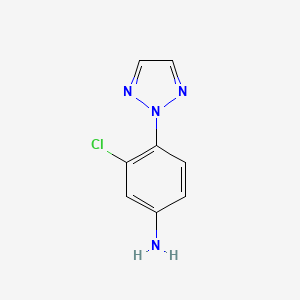

![molecular formula C7H13ClN4O3 B1407494 [2-(3-etoxi-4-nitro-1H-pirazol-1-il)etil]amina clorhidrato CAS No. 1417570-01-4](/img/structure/B1407494.png)

[2-(3-etoxi-4-nitro-1H-pirazol-1-il)etil]amina clorhidrato

Descripción general

Descripción

2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride, commonly referred to as EPNH, is an organic compound with a variety of uses in the scientific research field. This compound is a versatile tool for researchers due to its ability to act as a substrate, reagent, and catalyst in a variety of reactions.

Aplicaciones Científicas De Investigación

Potencial Antimicrobiano

Los compuestos que contienen el grupo pirazol, como [2-(3-etoxi-4-nitro-1H-pirazol-1-il)etil]amina clorhidrato, han mostrado propiedades antimicrobianas prometedoras. Estos compuestos se pueden sintetizar y evaluar para su potencial para inhibir el crecimiento de diversas cepas bacterianas y fúngicas. La actividad antimicrobiana a menudo se evalúa utilizando métodos como la difusión en disco, la CIM (Concentración Inhibitoria Mínima) y los ensayos CMB (Concentración Bactericida Mínima) .

Actividad Antituberculosa

Los derivados de pirazol se han sintetizado y probado por su eficacia contra Mycobacterium tuberculosis, el agente causante de la tuberculosis. La actividad antituberculosa se determina evaluando la inhibición del crecimiento bacteriano in vitro. Los compuestos con andamiajes de pirazol han mostrado una potente actividad contra cepas resistentes a los fármacos, lo cual es crucial para desarrollar nuevos tratamientos para la tuberculosis .

Actividades Antileishmaniales y Antimaláricas

El núcleo de pirazol es conocido por sus efectos farmacológicos, incluidas las potentes actividades antileishmaniales y antimaláricas. Los derivados de pirazol sintetizados se han probado in vitro contra especies de Leishmania e in vivo contra ratones infectados con Plasmodium berghei. Estos estudios ayudan a identificar nuevos agentes terapéuticos para el tratamiento de la leishmaniasis y la malaria, especialmente en regiones donde estas enfermedades son endémicas .

Estudios de Acoplamiento Molecular

El acoplamiento molecular es una técnica computacional que se utiliza para predecir la interacción entre una pequeña molécula y una proteína a nivel atómico. Los derivados de pirazol se pueden acoplar en los sitios activos de las proteínas diana para predecir sus afinidades de unión y modos de acción. Este enfoque ayuda en el diseño racional de compuestos con actividad biológica mejorada .

Síntesis de Nuevos Heterociclos

El anillo de pirazol sirve como un bloque de construcción versátil para la síntesis de nuevos heterociclos. Estos nuevos compuestos pueden exhibir una amplia gama de actividades biológicas y tienen posibles aplicaciones en el desarrollo de fármacos. La síntesis implica varias reacciones químicas, incluidos los procesos de ciclización, sustitución y acoplamiento .

Propiedades Antioxidantes

Los derivados de pirazol se pueden evaluar por sus propiedades antioxidantes utilizando ensayos como el método ABTS (ácido 2,2'-azino-bis(3-etilbenztiazolina-6-sulfónico)). Los antioxidantes son importantes para proteger las células del estrés oxidativo, que está implicado en diversas enfermedades, incluidos el cáncer y los trastornos neurodegenerativos .

Mecanismo De Acción

Target of Action

Pyrazole derivatives, such as “[2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride”, have been shown to exhibit a broad range of biological activities . They have been reported to interact with various targets, including enzymes like cholinesterase .

Mode of Action

The mode of action of pyrazole derivatives can vary greatly depending on their specific structure and the functional groups they contain. For example, some pyrazole derivatives have been found to inhibit enzymes like cholinesterase, potentially acting as neuroprotective agents .

Biochemical Pathways

Pyrazole derivatives can affect various biochemical pathways depending on their specific targets. For instance, if a pyrazole derivative inhibits an enzyme like cholinesterase, it could affect the cholinergic system and neurotransmission .

Pharmacokinetics

The pharmacokinetic properties of pyrazole derivatives can vary widely and depend on factors like their specific structure and formulation. Many heterocyclic compounds, which include pyrazoles, are known to have high chemotherapeutic values .

Result of Action

The result of the action of pyrazole derivatives can vary depending on their specific targets and mode of action. For example, if a pyrazole derivative acts as a cholinesterase inhibitor, it could potentially have neuroprotective effects .

Análisis Bioquímico

Biochemical Properties

[2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit selective inhibition of cholinesterase enzymes, such as acetylcholinesterase and butyrylcholinesterase . These interactions suggest potential applications in the treatment of neurological disorders, where cholinesterase inhibition is a therapeutic strategy. Additionally, the nitro group in the compound can participate in redox reactions, further influencing its biochemical activity.

Cellular Effects

The effects of [2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride on cellular processes are multifaceted. This compound has been reported to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate oxidative stress levels by influencing the production of reactive oxygen species (ROS) and lipid peroxidation . These effects can lead to changes in gene expression profiles and alterations in cellular metabolism, potentially affecting cell proliferation, apoptosis, and differentiation.

Molecular Mechanism

At the molecular level, [2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride exerts its effects through several mechanisms. The compound’s ability to inhibit cholinesterase enzymes involves binding to the active site of these enzymes, preventing the breakdown of acetylcholine and butyrylcholine . This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease. Additionally, the compound’s nitro group can undergo reduction, generating reactive intermediates that can interact with cellular macromolecules, leading to further biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyrazole derivatives, including this compound, exhibit thermal stability with decomposition onset temperatures ranging from 147 to 228°C . Over extended periods, the compound may undergo degradation, leading to the formation of by-products that could alter its biological activity.

Dosage Effects in Animal Models

The effects of [2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as neuroprotection and anti-inflammatory activity . At higher doses, toxic or adverse effects may be observed, including neurotoxicity and oxidative stress . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

[2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride is involved in various metabolic pathways. The compound can undergo reduction of its nitro group, leading to the formation of reactive intermediates that participate in redox reactions . These intermediates can interact with cellular enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism may also involve conjugation reactions, enhancing its solubility and facilitating excretion.

Transport and Distribution

The transport and distribution of [2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound’s hydrophilic nature, due to the presence of the hydrochloride salt, allows it to be efficiently transported across cell membranes . Once inside the cell, it can interact with intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of [2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride is critical for its activity and function. The compound may be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization can affect its interactions with cellular macromolecules and its overall biochemical activity.

Propiedades

IUPAC Name |

2-(3-ethoxy-4-nitropyrazol-1-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O3.ClH/c1-2-14-7-6(11(12)13)5-10(9-7)4-3-8;/h5H,2-4,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCDOYGZQUHSKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN(C=C1[N+](=O)[O-])CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl]acetic acid](/img/structure/B1407420.png)

amine](/img/structure/B1407427.png)

![[1,2,3]Triazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B1407433.png)